Home > Products > Screening Compounds P40735 > (5-(Furan-2-yl)isoxazol-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
(5-(Furan-2-yl)isoxazol-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone - 1207050-88-1

(5-(Furan-2-yl)isoxazol-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Catalog Number: EVT-3083050
CAS Number: 1207050-88-1
Molecular Formula: C17H16N4O3
Molecular Weight: 324.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one

    Compound Description: 1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one is a compound that was synthesized and tested for its binding affinity to the 5-HT6 receptor. It showed poor affinity in the assays. [, ]

N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-9H-fluorene-2-carboxamide (NGB 2904)

N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide (CJB 090)

    Compound Description: CJB 090 is a novel dopamine D3 receptor partial agonist. Like NGB 2904, it blocked quinpirole-induced yawning in rhesus monkeys. [] Interestingly, CJB 090 demonstrated some ability to attenuate the discriminative stimulus effects of cocaine and decrease both cocaine- and food-maintained responding, suggesting it might possess some potential for reducing the reinforcing effects of cocaine. []

((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone (PF-00734200)

    Compound Description: PF-00734200 is a dipeptidyl peptidase IV (DPP-IV) inhibitor previously investigated as a potential treatment for type 2 diabetes. It reached phase 3 clinical trials. [, ] PF-00734200 demonstrated good absorption across multiple species, and its primary metabolic pathway involved hydroxylation of the pyrimidine ring. [, ]

[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone (JNJ-42226314)

    Compound Description: JNJ-42226314 is a reversible, selective, and potent monoacylglycerol lipase (MAGL) inhibitor. [, ] It exhibited antinociceptive effects in rodent models of inflammatory and neuropathic pain, likely due to its ability to increase levels of the endocannabinoid 2-arachidonoylglycerol (2-AG) by preventing its degradation by MAGL. [, ]

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635)

(3-Chloro-4-fluoro-phenyl)-[4-fluoro-4-{[(5-methyl-pyridin-2-ylmethyl)-amino]-methyl}piperidin-1-yl]methanone, fumaric acid salt (F 13640)

    Compound Description: F 13640 is a high-efficacy 5-HT1A receptor agonist. [] Studies in rats demonstrated that it induced a complex pharmacological profile with both hyperalgesic and analgesic effects, the appearance of which depended on the time elapsed after administration and the specific pain model used. [] These diverse effects were correlated with the time course of 5-HT1A receptor occupancy by F 13640 in different brain regions. []

(4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229)

    Compound Description: LDK1229 is a novel cannabinoid CB1 receptor inverse agonist. [] It showed comparable efficacy to rimonabant (SR141716A), a first-generation CB1 inverse agonist, in antagonizing CB1 receptor activity. [] Despite sharing a similar binding site on CB1 with rimonabant, LDK1229 possesses a distinct benzhydryl piperazine scaffold, potentially allowing for the development of peripherally active CB1 inverse agonists with reduced psychiatric side effects. []

2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)

    Compound Description: GLPG1690 is a first-in-class autotaxin inhibitor currently undergoing clinical evaluation for the treatment of idiopathic pulmonary fibrosis. [] Autotaxin plays a crucial role in generating lysophosphatidic acid (LPA), a signaling molecule implicated in pulmonary fibrosis. [] GLPG1690 effectively reduces LPA levels in vivo and has shown efficacy in preclinical models of pulmonary fibrosis. []

Overview

The compound (5-(Furan-2-yl)isoxazol-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a synthetic organic molecule characterized by a unique combination of functional groups, including a furan ring, an isoxazole ring, and a piperazine moiety. This compound is notable for its potential applications in medicinal chemistry and materials science due to its distinct chemical properties and biological activities.

Source

This compound can be identified by its CAS number 1207050-88-1 and has been referenced in various chemical databases such as PubChem and BenchChem. It is synthesized through multi-step reactions involving readily available starting materials, making it accessible for research purposes .

Classification

The compound belongs to the class of heterocyclic compounds, which are characterized by the presence of rings containing at least one atom that is not carbon. Specifically, it incorporates:

  • Furan: A five-membered aromatic ring containing oxygen.
  • Isoxazole: A five-membered ring containing both nitrogen and oxygen.
  • Piperazine: A six-membered ring containing two nitrogen atoms.
Synthesis Analysis

Methods

The synthesis of (5-(Furan-2-yl)isoxazol-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves several key steps:

  1. Formation of the Isoxazole Ring:
    • This can be achieved via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene, leading to the formation of the isoxazole structure.
  2. Introduction of the Furan Ring:
    • The furan moiety can be introduced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds.
  3. Attachment of the Piperazine Ring:
    • The piperazine ring can be attached using nucleophilic substitution reactions where a pyridine derivative reacts with an appropriate electrophile .

Technical Details

The synthetic routes may vary based on the availability of starting materials and desired purity levels. The reactions often require specific conditions such as temperature control, solvent selection, and reaction times to optimize yield and selectivity.

Molecular Structure Analysis

Structure

The molecular formula for (5-(Furan-2-yl)isoxazol-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is C17H16N4O, with a molecular weight of approximately 324.33 g/mol. The structure features:

  • A furan ring connected to an isoxazole ring.
  • A piperazine ring substituted with a pyridine moiety.

Data

Key structural data includes:

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 3
    These properties influence the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis

Reactions

(5-(Furan-2-yl)isoxazol-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

  1. Oxidation:
    • The furan ring can be oxidized to form furanone derivatives.
  2. Reduction:
    • The isoxazole ring may be reduced to yield isoxazolines or isoxazolidines.
  3. Substitution Reactions:
    • The pyridine moiety can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization .

Technical Details

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action for (5-(Furan-2-yl)isoxazol-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone largely depends on its application in medicinal chemistry. It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. Potential pathways include:

  1. Enzyme Inhibition: Competing with substrate binding.
  2. Receptor Modulation: Acting as an agonist or antagonist.
  3. Ion Channel Interaction: Influencing ion flow across membranes .
Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits the following physical properties:

  • Molecular Weight: 324.33 g/mol
  • Density: Not specified in available data.

Chemical Properties

Chemical properties include:

  • Solubility characteristics which may vary based on solvent polarity.

Relevant analyses indicate that the compound's unique structure contributes to its reactivity profile and potential biological activity .

Applications

(5-(Furan-2-yl)isoxazol-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone has several promising applications:

  1. Medicinal Chemistry:
    • It serves as a scaffold for developing new pharmaceuticals targeting neurological disorders and inflammatory diseases.
  2. Materials Science:
    • The compound can be utilized in designing novel materials with specific electronic or optical properties.
  3. Organic Synthesis:
    • It acts as an intermediate in synthesizing more complex molecules, facilitating new synthetic methodologies .

Properties

CAS Number

1207050-88-1

Product Name

(5-(Furan-2-yl)isoxazol-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone

Molecular Formula

C17H16N4O3

Molecular Weight

324.34

InChI

InChI=1S/C17H16N4O3/c22-17(13-12-15(24-19-13)14-4-3-11-23-14)21-9-7-20(8-10-21)16-5-1-2-6-18-16/h1-6,11-12H,7-10H2

InChI Key

KULKKOOQMWCMBU-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NOC(=C3)C4=CC=CO4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.